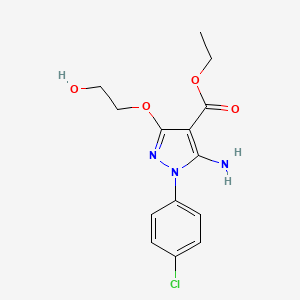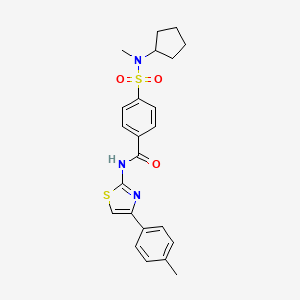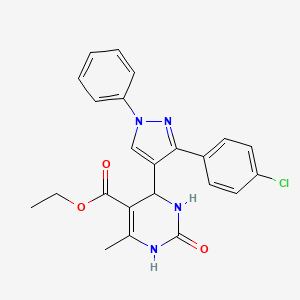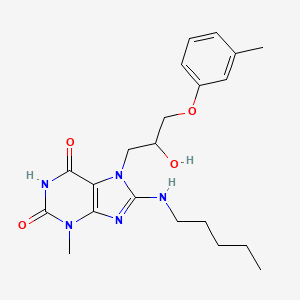![molecular formula C20H19FN2O5 B2758173 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide CAS No. 1396750-88-1](/img/structure/B2758173.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is also known as piperonylic acid or 1,3-benzodioxole-5-carboxylic acid .
- Its molecular formula is C₈H₆O₄ , and its molecular weight is 166.13 g/mol .
- It contains a benzodioxole ring with a carboxylic acid group attached.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.
Molecular Structure Analysis
- The compound has a benzodioxole core with a carboxylic acid functional group.
- The 3D structure can be viewed using computational tools.
Chemical Reactions Analysis
- The compound may participate in various reactions, including amidation, esterification, and others.
Physical And Chemical Properties Analysis
- The compound is a colorless solid with a melting point of 229-231°C .
- It is combustible and should be handled with care.
Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable anti-avian influenza virus activity, highlighting the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis and biological activity assessment of novel benzodifuranyl derivatives by Abu-Hashem et al. (2020) for their anti-inflammatory and analgesic properties further demonstrate the diverse biomedical applications of benzamide derivatives in addressing various diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research
Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This research signifies the role of benzene-carboxamide derivatives in developing potential cancer therapies (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Antimicrobial and Antipathogenic Activities
The development of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity against bacterial and fungal strains by Padalkar et al. (2014) underscores the antimicrobial potential of these compounds. Their study provides a basis for the exploration of similar compounds in antimicrobial drug discovery (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Antitubercular Scaffold
Research by Nimbalkar et al. (2018) on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives for anti-tubercular applications demonstrates the therapeutic potential of azetidine and benzamide derivatives against tuberculosis, indicating the significance of these chemical frameworks in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Safety And Hazards
- Piperonylic acid may pose risks associated with combustibility and irritation .
- Always follow proper safety precautions when handling.
Direcciones Futuras
- Investigate its potential applications in drug development or other fields.
- Explore its reactivity and biological activity further.
Propiedades
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-2-4-16(5-3-15)26-8-7-22-19(24)14-10-23(11-14)20(25)13-1-6-17-18(9-13)28-12-27-17/h1-6,9,14H,7-8,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFHRGHEVULWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)

![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)


![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)


![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)


